Ethyl 3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate
Description
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Properties
IUPAC Name |
ethyl 3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-3-20-14(18)5-4-9-8(2)10-6-11(16)12(17)7-13(10)21-15(9)19/h6-7,17H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCSGDDAJPCZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate is a synthetic organic compound belonging to the class of chromenone derivatives. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 310.73 g/mol. The structure features a chromenone core with multiple functional groups that contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its anticancer properties are attributed to its ability to modulate key enzymes involved in cell cycle regulation and apoptosis pathways.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Studies : In vitro studies conducted on human cancer cell lines demonstrated that the compound significantly reduces cell viability through apoptosis induction. For instance, treatment with varying concentrations resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating effective concentrations for therapeutic use.
- Antioxidant Activity Assessment : Using assays such as DPPH and ABTS, the compound's ability to scavenge free radicals was evaluated, revealing strong antioxidant potential comparable to established antioxidants.
- Antimicrobial Testing : The minimal inhibitory concentration (MIC) was determined against various bacterial strains, showing promising results that warrant further exploration for potential therapeutic applications .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-(7-hydroxy-4-methyl-2H-chromen)propanoate | C15H16O5 | Lacks chlorine substituent; primarily studied for antioxidant properties |
| Ethyl 3-[7-(2-isopropoxy)-4-methyl]-chromen | C16H18O5 | Contains an isopropoxy group; investigated for similar biological activities |
| Ethyl ((6-chloro)-4-methylchromen)acetate | C15H15ClO4 | Similar chromenone structure but different substituents; used in organic synthesis |
This table illustrates how this compound's unique combination of functional groups enhances its potential applications in medicinal chemistry compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
